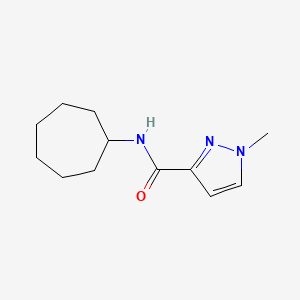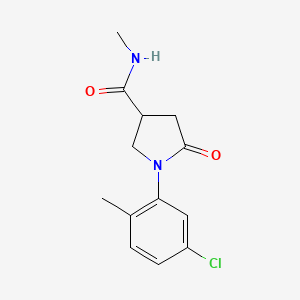![molecular formula C16H22N2OS2 B5974584 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol (TME) is a chemical compound that has gained significant attention in the field of medicinal chemistry. TME is a piperazine derivative that has been studied for its potential therapeutic benefits in the treatment of various diseases. In
Mecanismo De Acción
The exact mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol may act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and agonists of this receptor have been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. In cancer research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth. In anxiety and depression research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects, potentially through its action on the 5-HT1A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic benefits in various diseases. 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anticancer, anxiolytic, and antidepressant effects, making it a promising compound for further research. However, one limitation of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic benefits in cancer, anxiety, and depression. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol and to develop more effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-thienylmethyl)piperazine and 4-(3-thienylmethyl)piperazine with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is then purified through recrystallization. The yield of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is typically around 70%.
Aplicaciones Científicas De Investigación
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic benefits in various diseases, including cancer, anxiety, and depression. In cancer research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has also been studied for its anxiolytic and antidepressant effects, with research suggesting that it may act as a serotonin receptor agonist.
Propiedades
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c19-7-3-15-11-17(10-14-4-9-20-13-14)5-6-18(15)12-16-2-1-8-21-16/h1-2,4,8-9,13,15,19H,3,5-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKWVJIWDHEBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CSC=C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
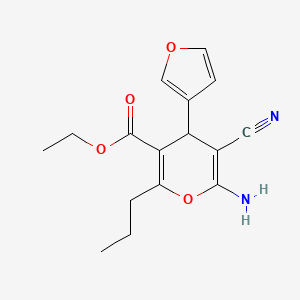
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
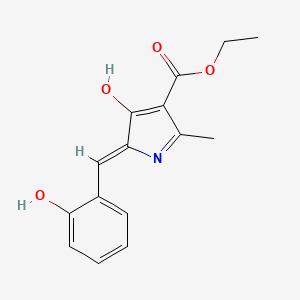
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
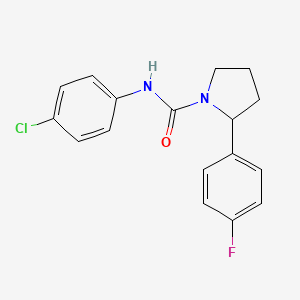
![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)
